molecular formula C22H20N2O6 B2818767 8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-45-5

8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2818767
CAS No.: 883953-45-5
M. Wt: 408.41
InChI Key: DFNJPHGOUOMMLP-UHFFFAOYSA-N
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Description

“8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-methoxyphenyl derivatives and pyrimidine precursors.

    Methoxylation: Introduction of methoxy groups at specific positions on the chromeno[2,3-d]pyrimidine core using reagents like dimethyl sulfate or methanol in the presence of a base.

    Final assembly: Coupling of the 2-methoxyethyl group to the core structure under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chromeno[2,3-d]pyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” would depend on its specific biological activity. Generally, such compounds might exert their effects by:

    Binding to enzymes: Inhibiting their activity by occupying the active site.

    Interacting with receptors: Modulating signal transduction pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical functions.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: These compounds share the core structure and might have similar biological activities.

    Methoxy-substituted aromatic compounds: These compounds have similar functional groups and might undergo similar chemical reactions.

Uniqueness

What sets “8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” apart is its specific substitution pattern, which could confer unique biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-27-11-10-24-20(13-4-6-14(28-2)7-5-13)23-21-18(22(24)26)19(25)16-9-8-15(29-3)12-17(16)30-21/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNJPHGOUOMMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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